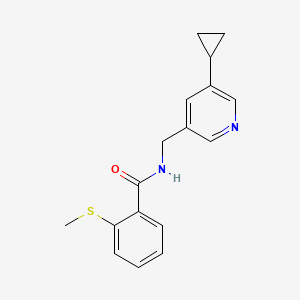

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide

Description

Propriétés

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-21-16-5-3-2-4-15(16)17(20)19-10-12-8-14(11-18-9-12)13-6-7-13/h2-5,8-9,11,13H,6-7,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXKRNAWTANCTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps:

-

Formation of the Cyclopropylpyridine Intermediate

- Starting with a pyridine derivative, a cyclopropyl group is introduced via cyclopropanation reactions. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents under controlled conditions.

Analyse Des Réactions Chimiques

Types of Reactions

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

-

Oxidation

- The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction

- The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

-

Substitution

- The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide has several applications in scientific research:

-

Chemistry

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and stability under different chemical conditions.

-

Biology

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Used in studies to understand the interaction of small molecules with biological targets.

-

Medicine

- Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

- Studied for its pharmacokinetic and pharmacodynamic properties.

-

Industry

- Potential applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism by which N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cyclopropyl and methylthio groups may play crucial roles in binding affinity and specificity.

Comparaison Avec Des Composés Similaires

a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Key Features : Contains a 3-methylbenzamide core and an N-(2-hydroxy-1,1-dimethylethyl) group.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol.

- Comparison : Unlike the target compound, this analog lacks a heterocyclic pyridine ring and methylthio group. Its hydroxyl and tertiary alcohol substituents may favor coordination chemistry, whereas the target compound’s cyclopropyl and methylthio groups likely enhance lipophilicity and steric effects.

b) 3-Chloro-4-hydroxy-N-phenethylbenzamide ()

- Key Features : Features a chloro-hydroxybenzamide core and a phenethyl amine side chain.

- Applications : Chlorine and hydroxy groups may influence solubility and binding to polar targets (e.g., enzymes or receptors).

- The cyclopropyl-pyridine motif may offer better metabolic stability compared to the phenethyl group, which is prone to oxidative cleavage .

c) 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide ()

- Key Features : Incorporates a benzooxazolone ring linked to a propanamide chain.

- Reactivity : Demonstrated 10–18% conversion rates under varying conditions, highlighting sensitivity to reaction parameters.

- Comparison: The target compound’s pyridine and methylthio groups are less sterically hindered than the benzooxazolone ring, suggesting greater synthetic flexibility.

Data-Driven Comparison

Activité Biologique

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C15H16N2S

- Molecular Weight : 256.36 g/mol

- CAS Number : 211245-63-5

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide is believed to exert its biological effects through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator of various receptors, impacting signal transduction processes within cells.

- Antioxidant Properties : The presence of the methylthio group suggests potential antioxidant activity, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide exhibits significant anticancer properties. In vitro studies have demonstrated the following:

- Cell Line Studies : The compound showed cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values in the micromolar range.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.3 |

| HeLa | 10.8 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

-

Study on Cancer Therapeutics :

A study published in the Journal of Medicinal Chemistry examined the efficacy of N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide in combination with existing chemotherapeutic agents. Results indicated enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that warrants further investigation. -

Antimicrobial Efficacy :

In a clinical trial assessing novel antimicrobial agents, this compound showed promising results against resistant strains of bacteria, highlighting its potential as an alternative therapeutic option in treating infections caused by multidrug-resistant organisms.

Q & A

Q. What cross-disciplinary applications exist beyond pharmacology (e.g., materials science)?

- Materials Science :

- As a ligand in metal-organic frameworks (MOFs) for gas storage (e.g., CO₂ adsorption) .

- Functionalize nanoparticles for targeted drug delivery .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.